N-(1H-Indazol-6-yl)acrylamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O/c1-2-10(14)12-8-4-3-7-6-11-13-9(7)5-8/h2-6H,1H2,(H,11,13)(H,12,14) |
InChI Key |
ULNHRYRIKMWQJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Space Exploration
Strategic Synthetic Routes to N-(1H-Indazol-6-yl)acrylamide and Its Analogues
The construction of the this compound scaffold and its analogues often begins with commercially available or readily synthesized indazole precursors. A common strategy involves the coupling of a 6-aminoindazole derivative with acrylic acid or its activated forms.
One documented approach starts from methyl 1H-indazole-6-carboxylate. hanyang.ac.krnih.gov The synthesis proceeds through a series of functional group transformations to introduce the necessary reactive sites for the final acrylamide (B121943) formation. Key steps in a representative synthesis are outlined below: hanyang.ac.krnih.gov
Protection of the Indazole Nitrogen: The synthesis often commences with the protection of the indazole nitrogen to prevent side reactions in subsequent steps. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions, sometimes facilitated by microwave irradiation. hanyang.ac.krnih.gov
Reduction of the Ester: The methyl ester at the 6-position is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). hanyang.ac.krnih.gov
Oxidation to the Aldehyde: The resulting alcohol is oxidized to the corresponding aldehyde, for instance, using Dess-Martin periodinane. hanyang.ac.krnih.gov This aldehyde is a key intermediate for further elaboration.
Formation of a Fused Ring System and Reduction: The aldehyde can then be reacted with a substituted diamine, such as 4-nitrobenzene-1,2-diamine, to form a fused benzimidazole (B57391) ring system. hanyang.ac.krnih.gov The nitro group is subsequently reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon (Pd/C). hanyang.ac.krnih.gov
Amide Coupling: The resulting amine is then coupled with an appropriate acrylic acid derivative to form the acrylamide. This coupling is typically facilitated by standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base like triethylamine (B128534) (TEA). hanyang.ac.krnih.gov
Deprotection: The final step involves the removal of the protecting group from the indazole nitrogen, which can be achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. hanyang.ac.krnih.gov
An alternative approach involves a multicomponent Ugi reaction. This method allows for the rapid assembly of acrylamide derivatives from simple starting materials. For example, the reaction of an aldehyde, an isocyanide, acrylic acid, and ammonia (B1221849) or a primary amine can generate a diverse library of acrylamides in a single step. rug.nl This high-throughput synthesis approach is particularly useful for exploring a wide chemical space. rug.nl
Chemical Derivatization and Structure Diversification
The therapeutic potential of this compound can be fine-tuned through systematic chemical modifications. These derivatizations focus on three main areas: the acrylamide side chain, the indazole heterocyclic system, and the creation of fused or bridged analogues.
Modification of the Acrylamide Side Chain
The acrylamide moiety serves as a key interaction point in many biological targets and is a prime site for modification.
Substitution on the Acryloyl Group: The double bond of the acrylamide can be substituted to alter its electronic properties and reactivity. For instance, introducing a cyano group at the α-position, as in 2-cyano-3-(1H-indazol-6-yl)acrylamide, can be achieved by reacting 6-formyl-1H-indazole with cyanoacetic acid derivatives. scispace.com
Variation of the Amide Substituent: The nitrogen of the acrylamide can be substituted with various groups to explore different binding interactions. This can be achieved by using different amines in the final coupling step of the synthesis. acs.orggoogle.com For example, N-methyl or other alkyl groups can be introduced. google.com
Introduction of Extended Linkers: The acrylamide can be part of a larger substituent attached to the indazole core. For instance, instead of a direct amide linkage, a linker can be introduced to position the acrylamide moiety at a different orientation relative to the indazole ring. researchgate.net
Substitutions on the Indazole Heterocyclic System
Modifying the indazole ring itself is a crucial strategy for optimizing the pharmacological properties of the lead compound.
N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring can be substituted with various alkyl or aryl groups. The regioselectivity of N-alkylation (N1 vs. N2) is a significant aspect and can be influenced by the reaction conditions, including the base and solvent used, as well as the nature of the substituents on the indazole ring. researchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1-alkylation. researchgate.net Copper-catalyzed N-arylation is also a common method. researchgate.net
Substitution on the Benzene (B151609) Ring: The benzene portion of the indazole ring can be substituted with a variety of functional groups, such as halogens, alkyl, alkoxy, and nitro groups. nih.govnih.govresearchgate.net These substitutions can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, the introduction of a fluorine atom can enhance binding affinity and metabolic stability. nih.govnih.gov The synthesis of these substituted indazoles often starts from appropriately substituted anilines. thieme-connect.de
Synthesis of Fused and Bridged Analogues
Creating more complex molecular architectures by fusing or bridging the indazole ring with other heterocyclic systems can lead to novel compounds with unique properties.
Fused Ring Systems: The indazole core can be fused with other rings to create polycyclic structures. For example, pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that can be synthesized through cyclization strategies, often starting from a substituted pyrazole (B372694). nih.gov Another example is the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, where the indazole is linked to a benzimidazole core. hanyang.ac.krnih.govtandfonline.com
Bridged Analogues: Introducing bridges between different parts of the molecule can restrict conformational flexibility and potentially lead to higher binding affinity. While specific examples for this compound are not extensively detailed, the general principle of creating bridged heterocyclic systems is a known strategy in medicinal chemistry.
Advanced Catalytic and Reaction Methodologies
Modern synthetic chemistry offers a range of advanced catalytic and reaction methodologies that can be applied to the synthesis of this compound and its derivatives, often leading to improved efficiency, selectivity, and sustainability.
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation. researchgate.netbeilstein-journals.org For example, a Heck reaction can be used to introduce a vinyl group at the 3-position of the indazole ring, which can then be further functionalized. beilstein-journals.org These reactions can be performed under various conditions, including high-speed ball-milling for solvent-free synthesis. beilstein-journals.org
C-H Activation: Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. nih.gov Rhodium and copper co-catalyzed sequential C-H bond activation and intramolecular annulation have been used to synthesize 1H-indazoles. nih.gov This approach allows for the direct introduction of substituents onto the indazole ring.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations. hanyang.ac.krnih.gov It has been successfully applied in the synthesis of indazole derivatives, for example, in the protection of the indazole nitrogen. hanyang.ac.krnih.gov
Multicomponent Reactions: As mentioned earlier, multicomponent reactions like the Ugi reaction provide a rapid and efficient way to generate libraries of complex molecules from simple starting materials. rug.nl This is particularly valuable for exploring structure-activity relationships in drug discovery programs. rug.nl
Research Findings
The following table summarizes key research findings related to the synthesis and derivatization of this compound and its analogues.
| Compound/Analogue | Synthetic Method | Key Reagents/Catalysts | Purpose of Synthesis/Modification | Reference |
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)acrylamide | Multi-step synthesis | DHP, LiAlH₄, Dess-Martin periodinane, Pd/C, EDC, HOBt | Exploration of FLT3 inhibitors | hanyang.ac.krnih.govtandfonline.com |
| (E)-N,N-Diethyl-3-(1-methyl-1H-indazol-3-yl)acrylamide | Heck reaction under ball-milling | Pd(OAc)₂, PPh₃, TEA | Synthesis of axitinib (B1684631) analogue | beilstein-journals.org |
| methyl (2-acrylamido-2-(1H-indazol-6-yl)acetyl)glycinate | Ugi multicomponent reaction | Trifluoroethanol | High-throughput synthesis of acrylamide library | rug.nl |
| 2-cyano-3-(1H-indazol-6-yl)acrylamide | Knoevenagel condensation | Piperidine, Acetic acid | Design of reversible covalent inhibitors | scispace.com |
| (E)-N-[(1H-Indazol-7-yl)methyl]-3-(thiophen-2-yl)acrylamide | Amide coupling | EDC, HOBt | Anti-influenza activity | nih.gov |
Molecular Pharmacology and Biological Target Engagement
Elucidation of Molecular Binding Interactions
The binding of inhibitors containing the N-(1H-Indazol-6-yl)acrylamide scaffold is characterized by a dual mechanism involving both irreversible covalent bonding and specific non-covalent interactions, which together dictate the inhibitor's affinity and selectivity.
The acrylamide (B121943) portion of the scaffold is designed to function as a "warhead" that forms a stable, irreversible covalent bond with a target protein. wesleyan.educhimia.ch This occurs through a Michael addition reaction, where a nucleophilic residue on the protein, typically the thiol side chain of a cysteine, attacks the β-carbon of the acrylamide's carbon-carbon double bond. dntb.gov.ua
Prior to covalent bond formation, the inhibitor must first bind reversibly to the target's active site. The affinity and orientation of this initial non-covalent binding are crucial for positioning the acrylamide warhead correctly for the subsequent covalent reaction. The 1H-indazole ring plays a central role in this process. nih.govnih.gov
The indazole moiety is adept at forming hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) portion of ATP. Docking studies and X-ray crystallography of related indazole-based inhibitors targeting kinases like Fibroblast Growth Factor Receptor (FGFR) and Aurora Kinase have revealed specific interactions. For example, the indazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, forming critical hydrogen bonds with the backbone amide and carbonyl groups of conserved hinge residues, such as alanine (B10760859) and glutamic acid. nih.gov In FGFR1 inhibitors, the 3-aminoindazole group was found to form three hydrogen bonds with Ala564 and Glu562 in the hinge region, effectively anchoring the molecule in the ATP binding site. nih.gov These non-covalent forces ensure high-affinity binding and contribute significantly to the inhibitor's selectivity for its target kinase.
Cellular Mechanistic Studies
Inhibitors built upon the this compound scaffold or its core components exert their biological effects by disrupting key cellular signaling pathways, leading to outcomes such as cell cycle arrest and apoptosis.
For example, potent indazole-based inhibitors targeting FLT3 in AML cells effectively block the phosphorylation of FLT3 and its downstream signaling proteins like STAT5, AKT, and ERK. This interruption of the FLT3 signaling cascade leads to the induction of G0/G1 cell cycle arrest and triggers apoptosis, thereby inhibiting the proliferation of leukemic cells. nih.gov Similarly, inhibitors targeting PLK4 disrupt its function in centriole duplication, a critical step in mitosis. This leads to mitotic errors, which can ultimately cause cell cycle arrest and cell death in cancer cells that overexpress the kinase. nih.gov The covalent nature of acrylamide-containing inhibitors ensures that this target engagement is prolonged, leading to a sustained downstream effect even after the inhibitor is cleared from systemic circulation.
Impact on Intracellular Signaling Pathways
While direct studies on this compound are limited, the extensive research on related indazole-containing acrylamide derivatives provides significant insights into its likely impact on intracellular signaling pathways. These derivatives are frequently investigated as inhibitors of protein kinases, which are crucial regulators of a multitude of cellular processes. nih.gov
Derivatives of indazole featuring an acrylamide moiety have demonstrated inhibitory activity against key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Inhibition of EGFR can disrupt downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental to cell proliferation, survival, and differentiation. The covalent binding of the acrylamide group to a cysteine residue in the kinase domain of EGFR leads to sustained blockade of these pathways. nih.gov
Furthermore, compounds with an N-(1H-indazol-6-yl) core structure have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication and the cell cycle. rsc.org Inhibition of PLK4 disrupts normal cell division and can trigger apoptosis, highlighting a significant impact on cell cycle regulation pathways. Given these precedents, this compound is predicted to function as a kinase inhibitor, thereby modulating critical intracellular signaling networks involved in cell growth and division.
Table 1: Potential Kinase Targets and Affected Signaling Pathways
| Kinase Target Family | Specific Examples | Associated Signaling Pathway(s) | Potential Cellular Impact |
| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | MAPK/ERK, PI3K/AKT | Inhibition of proliferation, survival, and differentiation |
| Serine/Threonine Kinases | Polo-like kinase 4 (PLK4) | Cell Cycle Control | Disruption of mitosis, induction of apoptosis |
Modulation of Protein Function and Turnover
The acrylamide component of this compound has significant implications for the modulation of protein function and turnover. Acrylamide and its derivatives are known to form covalent adducts with proteins, which can alter their structure and function. nih.gov
Research on acrylamide has shown that it can lead to an accumulation of ubiquitinated proteins. researchgate.net This suggests an inhibitory effect on the ubiquitin-proteasome system (UPS), the primary cellular machinery responsible for the degradation of most intracellular proteins. nih.govresearchgate.net By impeding the function of the proteasome, this compound could lead to the buildup of proteins that are normally targeted for degradation, thereby disrupting cellular homeostasis.
The covalent modification of proteins by the acrylamide group can directly impact their enzymatic activity or their ability to interact with other proteins, leading to a loss or alteration of function. nih.gov This covalent binding is a key feature of targeted covalent inhibitors, leading to prolonged and often irreversible effects on protein function. mdpi.comnih.gov The specificity of which proteins are modified is largely determined by the N-(1H-indazol-6-yl) portion of the molecule, which guides the compound to the binding sites of specific target proteins, such as kinases. nih.gov
Table 2: Effects on Protein Function and Turnover
| Mechanism of Action | Cellular Process Affected | Consequence |
| Covalent Adduct Formation | Protein Function | Alteration or loss of enzymatic activity and protein-protein interactions |
| Inhibition of Proteasomal Activity | Protein Turnover | Accumulation of ubiquitinated proteins, disruption of cellular homeostasis |
Structure Activity Relationship Sar and Rational Design Paradigms
Systematic SAR Analysis of N-(1H-Indazol-6-yl)acrylamide Derivatives
Systematic Structure-Activity Relationship (SAR) studies involve the iterative modification of a lead compound to understand the contribution of each substructure to its biological activity. While direct SAR studies on this compound are not extensively published, valuable insights can be drawn from closely related analogs, such as N-(1H-Indazol-6-yl)benzenesulfonamides, which have been developed as highly potent Polo-like kinase 4 (PLK4) inhibitors. rsc.orgnih.gov These studies highlight key regions of the molecule that are critical for activity.
The core components of the this compound scaffold can be dissected for analysis:
The 1H-Indazole Ring: This bicyclic system is crucial for anchoring the inhibitor in the ATP-binding site of many kinases. Modifications to the indazole ring itself, such as substitution at various positions, can significantly impact inhibitory activity. nih.gov
The Linker and Acrylamide (B121943) Moiety: The linker connecting the indazole to the acrylamide and the acrylamide warhead itself are vital. The geometry and electronic properties of the acrylamide's α,β-unsaturated system are fine-tuned for optimal reactivity with a target cysteine residue. nih.govacs.org
The Terminal Group (attached to the acrylamide nitrogen): This part of the molecule typically extends into solvent-exposed regions or other hydrophobic pockets of the target protein, and modifications here can drastically affect potency and selectivity.
In a systematic study of N-(1H-indazol-6-yl)benzenesulfonamide analogs targeting PLK4, researchers began with a lead compound and introduced various substituents onto the terminal benzene (B151609) ring. nih.gov Halogen substitutions revealed that increasing the atomic volume from fluorine to chlorine and then bromine gradually enhanced inhibitory activity. However, a bulkier iodine atom led to a marked reduction in activity, suggesting a finite volume in this binding pocket. nih.gov The introduction of hydrogen bond donors, such as a para-amino group, resulted in a compound with exceptionally potent activity, demonstrating the importance of additional interactions with nearby amino acid residues. nih.gov
| Compound ID | Modification on Phenyl Ring | PLK4 IC₅₀ (nM) |
|---|---|---|
| K01 (Lead) | Unsubstituted | 977.6 |
| Analog 1 | para-Chloro | 47.3 |
| K07 | para-Bromo | 23.6 |
| Analog 2 | para-Iodo | >1000 |
| K17 | para-Amino | 0.3 |
Correlation of Structural Features with Modulatory Effects on Target Activity and Selectivity
The biological activity of these derivatives is a direct consequence of their three-dimensional interactions with the target protein. nih.gov
Target Activity: The 1H-indazole core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine (B156593) portion of ATP. nih.gov For covalent inhibitors, the acrylamide moiety must be precisely positioned by the rest of the scaffold to allow for the Michael addition reaction with a target cysteine. The efficiency of this covalent bond formation depends on both the intrinsic reactivity of the acrylamide warhead and its proximity and orientation relative to the cysteine thiol. acs.org Research on PLK4 inhibitors showed that incorporating specific groups could engage with adjacent amino acids near the DFG motif, such as Lys-41 or Ser-140, leading to a substantial enhancement in inhibitory activity. nih.gov
Selectivity: Achieving selectivity among the highly conserved family of protein kinases is a major challenge. nih.gov Selectivity can be achieved by exploiting subtle differences in the amino acid composition and conformation of the ATP-binding sites across different kinases. For instance, modifications on the terminal, solvent-exposed portion of the inhibitor can be designed to interact with non-conserved residues outside the primary ATP pocket. nih.govepa.gov In some indazole-based inhibitors, altering substituents has been shown to provide subtype kinase selectivity by specifically targeting unique residues in the binding pocket. nih.govepa.gov Furthermore, the reactivity of the acrylamide warhead can be tuned; introducing electron-withdrawing groups can alter its reactivity, potentially improving selectivity by ensuring that covalent modification only occurs with the most optimally positioned cysteine residues, thus reducing off-target reactions. acs.orgacs.org
Principles of Potency and Specificity Enhancement through Chemical Modification
The optimization of lead compounds into potent and specific drug candidates is guided by several key principles.
Structure-Guided and Knowledge-Based Design: Utilizing X-ray crystal structures or computational models of the target protein allows for the rational design of modifications. nih.govnih.gov By visualizing the binding pocket, chemists can design new analogs that fill unoccupied hydrophobic pockets, form additional hydrogen bonds, or displace unfavorable water molecules, all of which can enhance binding affinity and, therefore, potency. nih.gov
Fragment Growth and Linking: This strategy involves starting with a core fragment that binds effectively (like the indazole ring) and systematically adding chemical moieties to engage with adjacent regions of the binding site. scienceopen.com This "growing" strategy was successfully used in the development of PLK4 inhibitors, where a lead compound was modified by adding different substituents to the benzene ring, ultimately leading to a compound with sub-nanomolar potency. nih.gov
Tuning Covalent Reactivity: For acrylamide-based inhibitors, the electrophilicity of the warhead is a critical parameter. The goal is to have a warhead that is reactive enough to form a bond with the target cysteine in a reasonable timeframe but not so reactive that it indiscriminately modifies other proteins, which would lead to toxicity. nih.gov This can be achieved by adding substituents to the acrylamide itself. For example, adding an electron-withdrawing cyano group at the α-position can increase the acidity of the α-proton, favoring both the initial thiol addition and a subsequent elimination, making the covalent bond reversible in some cases. nih.gov This tunability is crucial for balancing potency and specificity.
Lead Optimization and Development Strategies
The development of the PLK4 inhibitor K22 serves as an excellent case study. rsc.orgnih.gov The optimization process began with a lead compound (K01, IC₅₀ = 977.6 nM). nih.gov Through systematic SAR, compound K17 (IC₅₀ = 0.3 nM) was identified, which exhibited excellent potency. nih.gov Further modification of the segment extending into the solvent region led to compound K22, which demonstrated outstanding PLK4 inhibitory action with an IC₅₀ of 0.1 nM. rsc.orgnih.gov
Beyond raw potency, a lead optimization campaign must address the compound's drug-like properties. The optimized compound K22 was subjected to further testing, which revealed acceptable stability in human liver microsomes and favorable pharmacokinetic parameters in vivo, including a good area under the curve (AUC) and a reasonable half-life. rsc.orgnih.gov This iterative cycle of designing, synthesizing, and testing for both potency and ADME properties is the cornerstone of modern lead optimization strategies. scienceopen.com This ensures that the final candidate is not only effective at the molecular level but also has a higher probability of being effective and well-tolerated in a complex biological system.
| Parameter | Value |
|---|---|
| PLK4 IC₅₀ | 0.1 nM |
| MCF-7 Cell Proliferation IC₅₀ | 1.3 µM |
| Human Liver Microsome Stability (T₁/₂) | 51.0 min |
| Pharmacokinetics (AUC₀-t) | 447 ± 47.6 ng·h/mL |
| Pharmacokinetics (T₁/₂) | 1.07 ± 0.111 h |
Preclinical in Vitro and in Vivo Pharmacological Evaluation
Development and Application of Biochemical and Cellular Assays
Derivatives of the 1H-indazole core structure have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov Biochemical assays are fundamental in determining the direct inhibitory effect of these compounds on their purified enzyme targets.
For instance, a series of 1H-indazole amide derivatives were assessed for their activity against extracellular signal-regulated kinase 1/2 (ERK1/2). These studies identified compounds with potent enzymatic inhibition, demonstrating IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. nih.gov Similarly, other indazole-based compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1-3) and pan-Pim kinases, with IC₅₀ values also in the nanomolar range. nih.gov Another study detailed the development of indazole–pyrimidine based compounds as inhibitors of VEGFR-2 kinase, with the most active compound showing an IC₅₀ of 24.5 nM.
These enzymatic assays are crucial first steps, providing clear evidence of a compound's ability to interact with and inhibit its intended molecular target.
Table 1: Enzymatic Inhibition by Representative Indazole Derivatives
| Compound Class | Target Enzyme(s) | Reported IC₅₀ Values |
|---|---|---|
| 1H-Indazole Amides | ERK1/2 | 9.3 ± 3.2 nM to 25.8 ± 2.3 nM nih.gov |
| 1H-Indazole Derivatives | FGFR1-3 | 0.8 µM to 4.5 µM nih.gov |
| 1H-Indazole Derivatives | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM, respectively |
This table is interactive. You can sort and filter the data.
Following biochemical validation, the effects of indazole derivatives are tested in cellular models to confirm that enzyme inhibition translates into a functional cellular response. Anti-proliferative assays are commonly used to measure a compound's ability to inhibit cancer cell growth.
A study focused on 6-substituted amino-1H-indazole derivatives evaluated their anti-proliferative activity across four human cancer cell lines using the Sulforhodamine B (SRB) assay. researchgate.netbenthamdirect.com Several of these compounds demonstrated growth inhibitory activity, with IC₅₀ values ranging from 2.9 to 59.0 µM. researchgate.netbenthamdirect.com Notably, the derivative N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent activity against the human colorectal cancer cell line HCT116 (IC₅₀ of 14.3 ± 4.4 µM) while exhibiting no cytotoxicity in normal lung fibroblast cells (MRC5). researchgate.netbenthamdirect.com
In another example, the potent ERK1/2 inhibitors mentioned previously were tested in the HT29 colon cancer cell line, where they also showed cellular activity with IC₅₀ values in the low micromolar range. nih.gov Furthermore, a synthesized indazole derivative, referred to as compound 2f , demonstrated potent growth inhibitory effects on several cancer cell lines, including the 4T1 breast cancer line, with IC₅₀ values between 0.23 and 1.15 µM. nih.gov This compound was shown to inhibit colony formation and induce apoptosis, a form of programmed cell death. nih.gov
Table 2: Anti-Proliferative Activity of Representative Indazole Derivatives
| Compound | Cell Line(s) | Assay Type | Reported IC₅₀ Values |
|---|---|---|---|
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal), A549 (Lung), MCF7 (Breast), SK-Mel-2 (Melanoma) | SRB | 2.9 to 59.0 µM researchgate.netbenthamdirect.com |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | SRB | 14.3 ± 4.4 µM researchgate.netbenthamdirect.com |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | MRC5 (Normal Lung Fibroblast) | SRB | >100 µM researchgate.netbenthamdirect.com |
| Compound 2f | 4T1 (Breast) and others | Proliferation | 0.23–1.15 µM nih.gov |
This table is interactive. You can sort and filter the data.
Confirming that a compound engages its intended target within a complex cellular environment is a critical step. While specific target engagement assays were not detailed in the reviewed literature, the correlation between potent enzymatic inhibition and subsequent cellular anti-proliferative activity provides strong evidence of on-target activity. For example, compounds designed to inhibit ERK1/2 that also potently inhibit the growth of ERK-dependent cancer cell lines, like HT29, suggest successful target engagement. nih.gov Further studies often involve measuring the modulation of downstream signaling proteins to confirm that the inhibitor is blocking the intended pathway within the cell. The induction of apoptosis by compound 2f was linked to the upregulation of cleaved caspase-3 and Bax proteins and the downregulation of Bcl-2, indicating engagement with the mitochondrial apoptotic pathway. nih.gov
Efficacy Assessment in Relevant Animal Models
After demonstrating promising in vitro activity, lead compounds are advanced into in vivo studies using animal models to assess their efficacy in a physiological setting. Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.
One indazole derivative, compound 2f , which showed potent in vitro anti-proliferative and pro-apoptotic activity, was evaluated in a 4T1 mouse tumor model. nih.gov The study reported that the compound could suppress tumor growth in vivo. nih.gov Another notable example is the Polo-like kinase 4 (PLK4) inhibitor CFI-400945, which contains a (1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one core. This compound was identified as an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer, eventually progressing to become a clinical candidate. These studies are essential for determining if a compound's in vitro potency translates to anti-tumor activity in a living organism.
Pharmacodynamic (PD) biomarker analysis involves measuring the effect of a drug on its target in the tissues of treated animals. This provides direct evidence of target engagement in vivo and helps to establish a relationship between target modulation and anti-tumor efficacy. While the reviewed studies confirmed the in vivo efficacy of certain indazole derivatives, they did not provide detailed data on specific pharmacodynamic biomarker analysis within the animal models. nih.gov Such studies would typically involve collecting tumor tissue after treatment to measure, for example, the phosphorylation status of the target kinase or its downstream substrates to confirm that the drug is having the intended biological effect at the site of the disease.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For N-(1H-Indazol-6-yl)acrylamide, docking studies are essential for identifying potential binding poses within a target's active site and estimating the strength of the interaction.
The acrylamide (B121943) moiety of the compound is known to form covalent bonds with cysteine residues in proteins through a Michael addition reaction. Therefore, covalent docking approaches are particularly relevant for predicting the binding mode of this compound to its targets. Studies on other acrylamide-containing molecules have shown that the binding to cysteine is often favored when positively charged amino acids like lysine (B10760008) or arginine are nearby.
The indazole ring is also critical for binding. In studies of related N-(1H-indazol-6-yl)benzenesulfonamide derivatives, molecular docking revealed key interactions within the ATP-binding pocket of the target protein, Polo-like kinase 4 (PLK4). These interactions typically involve hydrogen bonds and hydrophobic contacts, stabilizing the ligand-protein complex. For instance, docking of 1H-indazole analogs into the active site of the Cyclooxygenase-2 (COX-2) enzyme has shown significant binding energies, indicating stable interactions.
The prediction of ligand-protein interactions is a foundational step in drug discovery, and computational methods are increasingly used to screen vast chemical spaces efficiently.
Table 1: Examples of Molecular Docking Studies on Indazole-Containing Compounds| Compound Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | Designed potent inhibitors based on docking of existing ligands like axitinib (B1684631) and CFI-400945. | |
| 1H-Indazole analogs | COX-2 | Compounds with specific substitutions showed significant binding energies (e.g., -9.11 kcal/mol). | |
| N-1H-indazol-5-yl-quinazolin-4-amine derivative | SARS-CoV-2 Mpro | Identified as a potential inhibitor through virtual screening and docking. | |
| 1-trityl-5-azaindazole derivatives | MDM2-p53 | A derivative showed high bonding interaction with active site residues GLN72 and HIS73. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can validate the stability of the predicted binding pose of this compound and provide insights into its conformational flexibility within the binding site.
MD simulations on complexes of indazole derivatives with their target proteins have been used to confirm the stability of the interactions predicted by docking. Key metrics such as the root mean square deviation (RMSD) of the ligand and protein backbone, root mean square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex are analyzed. A stable RMSD over the simulation time suggests that the ligand remains securely bound in its initial pose.
These simulations also allow for a detailed analysis of the network of interactions, such as hydrogen bonds, that hold the ligand in place. By observing the dynamics of these interactions, researchers can understand the key determinants of binding affinity. Furthermore, advanced MD techniques can be used to calculate the binding free energy, offering a more quantitative prediction of the ligand's potency and its binding and unbinding kinetics. All-atom MD simulations have been effectively used to study polymers containing acrylamide, demonstrating the utility of this method for analyzing molecules with this functional group.
Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes| Parameter | Description | Insight Provided | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Stability of the ligand's binding pose and the overall protein structure. | |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. | |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses conformational changes and stability of the protein-ligand complex. | |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key stable interactions responsible for binding affinity. |
Quantum Mechanical and Hybrid QM/MM Methods for Reaction Mechanism Elucidation
To understand the covalent reaction between the acrylamide group of this compound and a target cysteine residue, Quantum Mechanics (QM) methods are required. QM calculations can model the electronic rearrangements that occur during bond formation and breaking. Due to the computational cost of QM, a hybrid approach called QM/Molecular Mechanics (QM/MM) is often employed for enzymatic reactions.
In a QM/MM simulation, the reacting parts of the system (the acrylamide warhead and the cysteine side chain) are treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for an accurate description of the chemical reaction within the complex biological environment of the enzyme's active site.
Studies on the reaction of acrylamide-containing inhibitors like afatinib (B358) with their target kinases have used QM/MM to elucidate the Michael addition mechanism. These simulations can map the entire reaction pathway, identifying intermediate states and transition states. This provides detailed information on the reaction's energy barriers, confirming the most likely chemical mechanism. For acrylamides, a common mechanism involves a base-assisted proton transfer from the cysteine thiol, which initiates the nucleophilic attack on the acrylamide's β-carbon.
Table 3: Investigated Reaction Mechanisms for Acrylamide Warheads via QM/MM| Mechanism Step | Description | Computational Insight | Reference |
|---|---|---|---|
| Proton Transfer (PT-1) | A nearby basic residue or a group on the inhibitor abstracts the proton from the cysteine thiol (Cys-SH). | Calculates the energy barrier for deprotonation to form the reactive thiolate (Cys-S⁻). | |
| Nucleophilic Attack (NA) | The negatively charged thiolate attacks the electron-deficient β-carbon of the acrylamide. | Determines the transition state and energy barrier for the formation of the covalent C-S bond. | |
| Proton Transfer (PT-2) | The α-carbon of the acrylamide is protonated, often by the residue that acted as the initial base, to form the final stable adduct. | Confirms the final product state and overall reaction thermodynamics. |
Pharmacophore Modeling and Virtual Ligand Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound would typically include features like hydrogen bond donors and acceptors, aromatic rings, and a covalent bond-forming center (the acrylamide group).
Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual ligand screening. This helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. Fragment-based virtual screening has been successfully used to design novel inhibitors with an indazole scaffold for targets like Fibroblast growth-factor receptor 1 (FGFR1). This approach can efficiently narrow down millions of compounds to a manageable number for further testing, accelerating the discovery of new potential lead compounds.
Computational Prediction of Drug-Target Interactions
Predicting the biological targets of a compound is a central challenge in drug discovery. Computational drug-target interaction (DTI) prediction methods aim to identify these targets without the need for extensive experimental screening. These approaches can be broadly categorized as ligand-based and structure-based.
Ligand-based methods work on the principle that structurally similar molecules often have similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, one can predict its potential targets. Machine learning algorithms are frequently used in this context to build predictive models based on the chemical features of known drugs and their targets.
Structure-based methods, such as reverse docking, involve docking this compound against a large collection of 3D protein structures. The proteins to which the compound docks with the most favorable scores are then prioritized as potential targets for experimental validation. Ensemble learning and other advanced machine learning techniques can enhance the accuracy of these predictions. These computational tools are invaluable for drug repositioning and for understanding the potential polypharmacology of compounds like this compound.
Table 4: Computational Methods for Drug-Target Interaction (DTI) Prediction| Method Type | Principle | Application for this compound | Reference |
|---|---|---|---|
| Ligand-Based Methods | Predicts targets based on similarity to compounds with known biological activity. | Comparing its chemical fingerprints or 2D/3D structure to databases like ChEMBL or DrugBank. | |
| Structure-Based Methods (Reverse Docking) | Docks the compound into the binding sites of numerous protein structures. | Screening against the Protein Data Bank (PDB) to identify proteins with high binding affinity. | |
| Chemogenomic Approaches | Integrates information from both chemical space (ligands) and genomic space (targets) to predict interactions. | Using machine learning models trained on known drug-target pairs to predict new interactions. | |
| Deep Learning | Utilizes complex neural networks to learn features from molecular graphs and protein sequences to predict binding. | Applying models like Graph Neural Networks (GNNs) to predict binding affinity to various targets. |
Preclinical Pharmacokinetic and Metabolic Characterization
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems
The metabolic fate of new chemical entities is a critical component of preclinical assessment. For indazole-containing compounds, in vitro studies using liver microsomes and hepatocytes are standard methods to predict in vivo metabolism. While specific data for N-(1H-Indazol-6-yl)acrylamide is not available, research on other indazole derivatives provides insights into common metabolic pathways.
For instance, studies on indazole carboxamide synthetic cannabinoids, such as MDMB-CHMINACA, have been conducted using human liver microsomes. These investigations have identified that the primary metabolic transformations often involve hydroxylation and ester hydrolysis. nih.gov In the case of MDMB-CHMINACA, hydroxylation was predominantly observed on the cyclohexylmethyl moiety. nih.gov Similarly, for other synthetic cannabinoids with an indazole core, like ADB-4en-P-5Br-INACA and ADB-P-5Br-INACA, in vitro metabolism in human hepatocytes revealed biotransformations including dihydrodiol formation, terminal amide hydrolysis, hydroxylation, dehydrogenation, carbonyl formation, and glucuronidation. nih.gov
The indazole ring itself can be a site of metabolism, although it is sometimes considered a more metabolically stable bioisostere for other groups like phenols, potentially being less susceptible to Phase I and Phase II metabolism. pharmablock.com
A representative summary of metabolic pathways observed for analogous indazole compounds is presented below:
| Compound Class | Metabolic Pathways Observed in Hepatic Systems |
| Indazole Carboxamide Synthetic Cannabinoids | Hydroxylation, Ester Hydrolysis, Dehydrogenation, Carbonyl Formation, Glucuronidation, Dihydrodiol Formation |
In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., mice, rats, dogs)
The in vivo pharmacokinetic profile of a compound determines its concentration-time course in the body and is crucial for predicting its efficacy and safety. Although no in vivo pharmacokinetic data for this compound has been identified, studies on other novel indazole-based compounds in preclinical species offer a general understanding.
For example, a study on the anti-leishmanial candidate DNDI-VL-2098, an indazole-containing compound, demonstrated satisfactory pharmacokinetic properties in mice, hamsters, rats, and dogs. This compound showed low blood clearance, a volume of distribution approximately three times the total body water, and good oral bioavailability ranging from 37% to 100% across species. The half-life of DNDI-VL-2098 ranged from 1 to 6 hours in these preclinical models. researchgate.netnih.gov
In another example, a novel tyrosine kinase inhibitor, KBP-7018, which also features a heterocyclic core, exhibited moderate oral bioavailability (21%–68%) in preclinical species. The systemic clearance was relatively low in rodents and monkeys. dovepress.com
Below is a table summarizing representative pharmacokinetic parameters for an analogous indazole-containing compound in various preclinical species:
| Compound | Species | Oral Bioavailability (%) | Half-life (h) | Clearance |
| DNDI-VL-2098 | Mouse | 37-100 | 1-6 | Low |
| Hamster | 37-100 | 1-6 | Moderate | |
| Rat | 37-100 | 1-6 | Low | |
| Dog | 37-100 | 1-6 | Low |
Investigation of Absorption, Distribution, and Excretion Processes
The absorption, distribution, and excretion (ADME) properties of a drug candidate are fundamental to its clinical potential. For indole-containing compounds, which share some structural similarities with indazoles, studies have shown that modifications to reduce hydrogen bonding potential can improve gastrointestinal absorption. nih.gov Permeability assays, such as the Caco-2 model, are often used to predict the extent of absorption in vivo. nih.gov
The distribution of a compound is influenced by its affinity for plasma proteins and its ability to penetrate tissues. Indazole derivatives have been developed as drug candidates for a variety of targets, including those in the central nervous system, which would require the ability to cross the blood-brain barrier. nih.gov The acrylamide (B121943) moiety can impact a molecule's solubility and permeability, which in turn affects its absorption and distribution. nih.gov
Excretion of drugs and their metabolites primarily occurs through renal and fecal routes. The specific route and rate of excretion for an indazole-acrylamide compound would depend on its polarity and the polarity of its metabolites.
Studies on Potential Drug-Drug Interactions via Metabolic Enzymes
A key aspect of preclinical characterization is assessing a compound's potential to cause drug-drug interactions (DDIs), which often occur through inhibition or induction of cytochrome P450 (CYP) enzymes. The indazole moiety is present in several approved drugs, and their DDI potential has been evaluated.
For instance, some kinase inhibitors with heterocyclic cores are known to be substrates and/or inhibitors of CYP enzymes. researchgate.net In vitro assays using human liver microsomes and recombinant CYP enzymes are routinely performed to identify which CYP isoforms are involved in a compound's metabolism and to determine its inhibitory potential against major CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
While no specific DDI data for this compound is available, it is plausible that as a nitrogen-containing heterocyclic compound, it could interact with CYP enzymes. The acrylamide group itself is a Michael acceptor and can react with nucleophilic residues, but its direct role in CYP-mediated DDIs is less characterized compared to its covalent binding to target proteins. nih.gov Any new indazole-acrylamide compound would require thorough in vitro evaluation to assess its potential for clinically significant drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1H-Indazol-6-yl)acrylamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A robust synthesis involves condensing 6-formyl-1H-indazole with acrylamide derivatives under mild conditions. For example, reacting 6-formyl-1H-indazole with 2-cyanoacetamide in tetrahydrofuran (THF) at room temperature, catalyzed by piperidine, yields this compound derivatives with ~46% yield . To optimize yield:
- Use anhydrous solvents to minimize side reactions.
- Control stoichiometry (equimolar ratios of aldehyde and acrylamide precursor).
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm regiochemistry and electronic environments. For example, indazole protons resonate at δ 7.67–8.32 (aromatic), while acrylamide protons appear as distinct singlets or doublets .
- HPLC : Reverse-phase HPLC with C18 columns (e.g., acetonitrile/water gradients) resolves isomers and assesses purity (>99% achievable). Retention times (e.g., 1.25 min) help identify target compounds .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 211.0632) .
Advanced Research Questions
Q. How can researchers resolve and quantify diastereomers or regioisomers formed during the synthesis of this compound derivatives?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with isocratic elution (e.g., hexane:isopropanol) to resolve enantiomers. For regioisomers, optimize mobile phase pH and temperature .
- Dynamic NMR : Low-temperature H NMR can distinguish rotamers or slow-exchanging isomers via splitting patterns .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configurations, though crystallization conditions (solvent, cooling rates) must be tailored to the compound’s solubility.
Q. What computational methods are recommended for modeling the reactivity and electronic properties of this compound in kinase inhibition studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity of the acrylamide group, a key feature in covalent kinase inhibition. Software like Gaussian or ORCA can model transition states for Michael addition reactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with kinase active sites (e.g., targeting cysteine residues). Validate with experimental IC₅₀ values from enzymatic assays.
Q. What experimental strategies can elucidate the mechanism of acrylamide group participation in covalent bond formation with biological targets?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates between the acrylamide and nucleophiles (e.g., glutathione or recombinant kinases). Pseudo-first-order kinetics reveal rate constants .
- Isotopic Labeling : Incorporate C or N into the acrylamide carbonyl group. Track covalent adducts via NMR or MS to confirm bond formation .
- Mutagenesis : Replace target cysteine residues in kinases (e.g., BTK, EGFR) with serine to validate covalent binding specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
